![molecular formula C10H16N2O5 B6579161 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate CAS No. 882025-71-0](/img/structure/B6579161.png)
3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate
Overview
Description
The compound is a derivative of 3,4-dihydroxyphenylacetic acid , which is a metabolite of the neurotransmitter dopamine . The presence of the hydrazinyl group and the propanoic acid hydrate group suggest that this compound may have been synthesized for specific research purposes.
Molecular Structure Analysis
The molecular structure of this compound would include a phenyl ring with two hydroxyl groups (indicating the 3,4-dihydroxyphenyl part of the name), a hydrazinyl group (NH2NH2), and a 2-methylpropanoic acid hydrate group. The exact structure would depend on the positions of these groups on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the hydrazinyl group could potentially make this compound more reactive. The two hydroxyl groups on the phenyl ring could make this compound more polar and potentially increase its solubility in water .Scientific Research Applications
Biomedical Applications
This compound has been used in the construction of an injectable hydrogel through bioconjugation of dihydroxy phenolic acids to a gelatin backbone . The resultant gel, named as caffeic acid bioconjugated gel (CBG gel), has shown promising results in terms of biocompatibility, controlled biodegradability, and antioxidant, antimicrobial and wound healing ability .
Drug Delivery
The CBG gel has been found to be suitable as a drug carrier due to its swelling properties . The drug release studies implied that there was an initial burst and later the release was sustained .
Wound Healing
The CBG gel has demonstrated wound healing properties. When applied to full-thickness wounds, it accelerated healing and imparted high strength on the healed skin at an appreciable level .
Antioxidant Properties
The CBG gel has shown radical scavenging behavior, indicating its potential as an antioxidant .
Antimicrobial Properties
The CBG gel has demonstrated antimicrobial properties, making it potentially useful in preventing infections .
α-Glucosidase Inhibition
A series of novel Schi base derivatives of 3,4-dihydroxyphenylacetic acid have been synthesized and shown to have excellent to moderate α-glucosidase inhibition . This makes them potential candidates for managing type II diabetes mellitus and its associated issues .
Neurotransmitter Metabolism
3,4-Dihydroxyphenylacetic acid (DOPAC), a metabolite of the neurotransmitter dopamine, is related to this compound . Understanding the metabolism of such compounds can provide insights into neurological processes .
Mechanism of Action
Target of Action
The compound “3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate” is a metabolite of the neurotransmitter dopamine . Its primary targets are the enzymes monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT) . These enzymes play a crucial role in the metabolism of dopamine, a neurotransmitter that is involved in various brain functions, including mood regulation and reward-driven learning .
Mode of Action
This compound interacts with its targets, MAO and COMT, in a specific sequence. MAO catalyzes dopamine to DOPAC, and COMT catalyzes DOPAC to HVA . This interaction results in the degradation of dopamine, leading to changes in the levels of this neurotransmitter in the brain .
Biochemical Pathways
The compound affects the dopamine metabolic pathway. Dopamine can be metabolized into one of three substances: DOPAC, 3-methoxytyramine (3-MT), or norepinephrine . Both DOPAC and 3-MT are further degraded to form homovanillic acid (HVA) . These transformations occur through the action of the enzymes MAO and COMT, which are the primary targets of the compound .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its impact on dopamine metabolism. By interacting with MAO and COMT, the compound influences the levels of dopamine and its metabolites in the brain . This can have various effects, depending on the specific context and the balance of these substances in the brain.
Future Directions
properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAOMKOIBXZKND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid hydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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